molecular formula C15H13NO B572316 (5-Phenyl-1H-indol-7-YL)methanol CAS No. 1253792-63-0

(5-Phenyl-1H-indol-7-YL)methanol

Cat. No. B572316
CAS RN: 1253792-63-0
M. Wt: 223.275
InChI Key: QHCOQKSIQMJVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(5-Phenyl-1H-indol-7-YL)methanol” is a chemical compound with the molecular formula C15H13NO . It is a specialty chemical that can be used in various applications .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the indole scaffold, which is a common structure in many biologically active compounds . The indole ring system is aromatic and electron-rich, making it a good target for electrophilic substitution reactions .

Scientific Research Applications

Antimicrobial Activity

A series of novel indole-based derivatives have been synthesized for their potential antimicrobial activity. For instance, compounds synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide and its derivatives, using (1H-indol-3-yl)-methanol as a raw material, have demonstrated promising antibacterial and antifungal activities (L. Nagarapu & Upendra Pingili, 2014). Additionally, other research involving the synthesis of 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and 2-(1H-Indol-3-yl)-N'-[(un)substituted benzoyl/2-thienylcarbonyl]acetohydrazides has indicated notable antibacterial properties against various bacterial strains, alongside moderate anti-enzymatic potential against specific enzymes (K. Rubab et al., 2017).

Efflux Pump Inhibition

Research on 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, a critical mechanism contributing to antibiotic resistance, identified a derivative of (2-phenyl-1H-indol-5-yl)-methanol as a slightly more potent inhibitor than the lead compound INF55. This discovery points towards the potential of indole derivatives in combating antibiotic-resistant bacterial strains (Joseph I. Ambrus et al., 2008).

Synthesis and Catalysis

Indole derivatives have also been explored for their synthetic and catalytic applications. For instance, a sustainable C-H functionalization of indoles under a blue LED has been developed, which is an environmentally friendly approach to generating indole derivatives (Saibal Sar et al., 2021). Furthermore, the catalytic synthesis of annulated bis-indoles, using (1H-indol-3-yl)(aryl)methanols, highlights the versatility of indole derivatives in the synthesis of complex organic molecules (S. M. Inamdar et al., 2017).

Future Directions

The future directions for research on “(5-Phenyl-1H-indol-7-YL)methanol” and related compounds could include further exploration of their synthesis, characterization, and potential applications. In particular, the development of more efficient and selective synthetic methods, as well as the investigation of their biological activities and mechanisms of action, could be valuable areas of future research .

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes.

Mode of Action

Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Indole derivatives have been found to affect various biochemical pathways . They possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by (5-Phenyl-1H-indol-7-YL)methanol and their downstream effects would depend on the compound’s specific targets and mode of action.

Result of Action

Indole derivatives are known to have diverse biological activities . The specific effects of this compound would depend on its specific targets, mode of action, and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the presence of other compounds, pH, temperature, and the specific biological environment in which the compound is acting .

properties

IUPAC Name

(5-phenyl-1H-indol-7-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCOQKSIQMJVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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